N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-30-20-8-6-19(7-9-20)27-12-10-26(11-13-27)15-21-14-22(28)23(16-31-21)32-17-24(29)25-18-4-2-3-5-18/h6-9,14,16,18H,2-5,10-13,15,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWYSJPXDEUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 4-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.
Formation of the Pyran Ring: The pyran ring can be synthesized through cyclization reactions involving appropriate precursors and catalysts.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares core features with several acetamide-based piperazine derivatives. Key analogs and their distinguishing attributes are summarized below:
Table 1: Structural Comparison of Selected Acetamide-Piperazine Derivatives
Functional Group Impact
- Piperazine Substituents: The 4-methoxyphenyl group in the target compound (vs. Phenylpiperazine analogs (e.g., ) lack the methoxy group, reducing steric hindrance but possibly diminishing selectivity for serotoninergic targets .
- Core Structure: The pyran-4-one core in the target compound may confer greater metabolic stability compared to pyridazinone () or benzothiazole () cores, which are prone to oxidation.
N-Substituents :
Pharmacological Considerations (Hypothetical)
While direct pharmacological data for the target compound is unavailable, insights can be drawn from analogs:
Biological Activity
N-cyclopentyl-2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups, including a piperazine moiety and a pyran derivative. The presence of these groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 468.56 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
This compound is believed to exert its biological effects through multiple mechanisms, including:
- Receptor Binding : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neuropharmacological pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially impacting cancer cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of Mannich bases, which include compounds similar to N-cyclopentyl derivatives, exhibit significant anticancer properties. For instance, studies have shown that certain Mannich bases display cytotoxic effects against various cancer cell lines, including:
- Human Colon Cancer Cells : Compounds similar to N-cyclopentyl derivatives have demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity .
Antimicrobial Properties
The compound's structure suggests potential antibacterial and antifungal activities. Mannich bases have been reported to possess antimicrobial properties, which could be relevant for N-cyclopentyl derivatives as well.
Neuropharmacological Effects
Given the presence of the piperazine moiety, it is plausible that this compound may exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities.
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of similar compounds, it was found that some Mannich bases exhibited 2.5 to 5.2-fold higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . This suggests that N-cyclopentyl derivatives could be promising candidates in cancer therapy.
- Inhibition Studies : Another research highlighted the ability of Mannich bases to inhibit specific cellular pathways linked to cancer cell survival, showcasing their potential as therapeutic agents .
- Pharmacological Profiles : A comprehensive review of related compounds indicated that modifications in the piperazine structure significantly affected biological activity, emphasizing the importance of structure-activity relationships in drug design .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Side Reactions |
|---|---|---|---|
| Piperazine coupling | Pd(OAc)₂/Xantphos, 110°C | 65–70% | N-alkylation byproducts |
| Acetamide formation | EDC/HOBt, DMF, RT | 80–85% | Hydrolysis of 4-oxo-pyran |
How should researchers design experiments to assess the pharmacokinetic properties of this compound, including bioavailability and metabolic stability?
Advanced Research Question
Methodology :
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo rodent studies with LC-MS/MS quantification of plasma concentrations .
- Metabolic stability : Use liver microsomes (human/rat) to measure intrinsic clearance (CLint). Identify metabolites via high-resolution mass spectrometry (HRMS) .
- Key parameters : Monitor plasma protein binding (equilibrium dialysis) and CYP450 inhibition potential (fluorometric assays) to predict drug-drug interactions .
Data Interpretation : Low oral bioavailability (<30%) may necessitate prodrug strategies. Unstable metabolites (e.g., hydroxylated piperazine) suggest structural modifications .
What analytical techniques are critical for resolving structural ambiguities in N-cyclopentyl acetamide derivatives, particularly regarding stereochemistry and regioselectivity?
Basic Research Question
- Regioselectivity : Use 2D NMR (¹H-¹H COSY, HSQC) to confirm substitution patterns on the pyran ring. For example, NOESY can distinguish between 3- and 5-oxyacetamide positions .
- Stereochemistry : X-ray crystallography (single-crystal analysis) resolves absolute configuration, especially for chiral centers in the cyclopentyl group .
- Purity validation : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .
How can researchers address contradictory in vitro vs. in vivo efficacy data for this compound in cancer models?
Advanced Research Question
Root Causes :
Q. Strategies :
- Use 3D spheroid/organoid models to better mimic in vivo conditions .
- Optimize formulation (e.g., nanoencapsulation) to enhance solubility and bioavailability .
- Validate targets via siRNA knockdown in vivo to confirm mechanism-specific effects .
What computational modeling approaches are recommended to predict the binding affinity of this compound to serotonin receptors based on its piperazine moiety?
Advanced Research Question
Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A/2A receptors. Focus on the piperazine group’s hydrogen bonding with Asp116 (5-HT₁A) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA) for affinity rankings .
- Validation : Compare predictions with radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
What strategies mitigate oxidative degradation of the 4-oxo-4H-pyran ring during long-term stability studies?
Basic Research Question
- Storage conditions : Use inert atmospheres (argon) and antioxidants (BHT, 0.01% w/v) to prevent radical-mediated oxidation .
- Formulation : Lyophilize with cyclodextrins (e.g., HP-β-CD) to shield the 4-oxo group from moisture .
- Analytical monitoring : Track degradation via UPLC-PDA at 254 nm; quantify degradants using validated stability-indicating methods .
Q. Table 2: Stability Under Accelerated Conditions
| Condition (40°C/75% RH) | Time (weeks) | % Degradation | Major Degradant |
|---|---|---|---|
| Unprotected | 4 | 15% | Pyran ring-opened diacid |
| HP-β-CD formulation | 4 | <5% | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
